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Compound of Interest

Compound Name: 2,2-Dibromobutane

Cat. No.: B14672450

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data for 2,2-
Dibromobutane (CsHsBrz), a halogenated alkane. The following sections detail its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for acquiring these spectra. This information is crucial for the
identification, characterization, and quality control of this compound in research and
development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 3C NMR, IR, and
Mass Spectrometry for 2,2-Dibromobutane.

Table 1: *H NMR Spectroscopic Data for 2,2-Dibromobutane

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~2.4 Quartet (q) 2H -CHz-
~2.0 Singlet (s) 3H -C(Br)2-CHs
~1.1 Triplet (t) 3H -CH2-CHs
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Table 2: 13C NMR Spectroscopic Data for 2,2-Dibromobutane

Chemical Shift (8) ppm Carbon Type

~75 Quaternary Carbon (-C(Br)2-)
~40 Methylene (-CHz-)

~35 Methyl (-C(Br)2-CHs)

~10 Methyl (-CH2-CHs)

Table 3: Infrared (IR) Spectroscopy Data for 2,2-Dibromobutane

Wavenumber (cm~?) Intensity Bond Vibration
2980-2850 Strong C-H stretch (alkane)
1465 Medium C-H bend (methylene)
1380 Medium C-H bend (methyl)
~600 Strong C-Br stretch

Table 4: Mass Spectrometry (MS) Data for 2,2-Dibromobutane

m/z Relative Abundance Assignment

[M]*, [M+2]*, [M+4]*

214,216,218 Low (Molecular ion peaks)
135, 137 High [M-Br]*
57 High [CaHo]*
29 High [CoHs]*

Note: The presence of two bromine isotopes (7°Br and 81Br) in approximately a 1:1 ratio results
in the characteristic isotopic pattern for bromine-containing fragments.
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Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o

Accurately weigh approximately 10-20 mg of 2,2-Dibromobutane.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,
Chloroform-d, CDCIs) in a clean, dry vial.[1][2]

Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube
to remove any particulate matter.[1][3][4]

Ensure the sample height in the NMR tube is approximately 4-5 cm.[1][2]

Cap the NMR tube securely.

e Instrument Parameters (*H NMR):

Spectrometer: 400 MHz or higher field NMR spectrometer.

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the
magnetic field to achieve optimal homogeneity.[2]

Pulse Sequence: Standard single-pulse sequence.

Acquisition Parameters: Set appropriate spectral width, number of scans (typically 8-16),
and a relaxation delay of 1-2 seconds.[2]

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCIs
at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.[5]

e Instrument Parameters (33C NMR):

o

Spectrometer: Same as for H NMR.
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o Pulse Sequence: Proton-decoupled pulse sequence.

o Acquisition Parameters: A higher number of scans (e.g., 128 or more) is typically required
due to the lower natural abundance of $3C. A longer relaxation delay may also be
necessary. For a more concentrated sample (20-50 mg), the acquisition time can be
reduced.[1][2]

o Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCls at 77.16
ppm).

2.2 Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid):

o

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.[6][7]

[¢]

Place one to two drops of neat 2,2-Dibromobutane onto the center of one salt plate.[6][7]

[8]

[¢]

Carefully place the second salt plate on top to create a thin liquid film between the plates.

[61171[°]

[¢]

Mount the "sandwich" plates in the spectrometer's sample holder.[7][8]
e Instrument Parameters:
o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

o Background Scan: Perform a background scan with the empty salt plates in the beam path
to account for atmospheric and instrumental noise.

o Sample Scan: Acquire the sample spectrum over the range of 4000-400 cm™1.

o Data Processing: The final spectrum is typically presented in terms of transmittance or
absorbance versus wavenumber.

2.3 Mass Spectrometry (MS)
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o Sample Preparation and Introduction:

o For Gas Chromatography-Mass Spectrometry (GC-MS), dilute a small amount of 2,2-
Dibromobutane in a volatile organic solvent (e.g., dichloromethane or hexane).

o Inject the solution into the GC, where the compound is volatilized and separated from the
solvent.[10]

o The separated compound then enters the mass spectrometer.

e Instrument Parameters (Electron lonization - El):

[¢]

lonization Source: Electron lonization (EIl) is a common method for this type of molecule.
o lonization Energy: Standard El energy is 70 eV.

o Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions
based on their mass-to-charge ratio (m/z).[11]

o Detector: An electron multiplier or similar detector records the abundance of each ion.

o Data Acquisition: The mass spectrum is generated by plotting the relative abundance of
ions against their m/z values.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid
sample like 2,2-Dibromobutane.
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General Workflow for Spectroscopic Analysis of 2,2-Dibromobutane
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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